Hexanoylcarnitine

Mitochondrial Transport Enzyme Inhibition CACT Assay

Researchers requiring reliable acylcarnitine standards often face chain-length cross-reactivity that compromises assay specificity. Hexanoylcarnitine (C6) eliminates this uncertainty through strict enzyme-substrate selectivity distinct from C2, C8, and C16 analogs. Key procurement advantages: • Negligible CACT inhibition (IC50 > 200 µM) ensures valid negative-control performance in carnitine-shuttle mechanistic studies • Validated for confirmatory MCAD-deficiency testing alongside C8, reducing false-positive risk from diet/drug interferences • Lot-to-lot consistency supports reproducible HPLC, LC-MS, and CE method development with established detection parameters Supplied as white to off-white solid, ≥98% purity, ambient-shipping stable. Research-use-only stock available for same-day dispatch.

Molecular Formula C13H25NO4
Molecular Weight 259.34 g/mol
CAS No. 6418-78-6
Cat. No. B1232462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexanoylcarnitine
CAS6418-78-6
Synonymshexanoylcarnitine
hexanoylcarnitine chloride, (+-)-isome
Molecular FormulaC13H25NO4
Molecular Weight259.34 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
InChIInChI=1S/C13H25NO4/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4/h11H,5-10H2,1-4H3
InChIKeyVVPRQWTYSNDTEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexanoylcarnitine for Acylcarnitine Research & Biomarker Development


Hexanoylcarnitine (C6-carnitine) is a medium-chain acylcarnitine essential for mitochondrial fatty acid transport and energy metabolism [1]. It is an established endogenous metabolite found in human plasma and urine, with documented roles as a biomarker for metabolic disorders such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, methylmalonic acidemia, and propionic acidemia [2]. Its quantifiable levels are also associated with conditions like type 2 diabetes, skeletal muscle toxicity, and celiac disease, making it a critical analyte in metabolomics and clinical research [3].

Procurement: Chain Length Determines Functional Selectivity


Generic substitution of acylcarnitines is scientifically invalid due to strict chain-length-dependent enzyme selectivity and functional divergence. Carnitine acyltransferase families exhibit precise substrate specificity: carnitine acetyltransferase (CrAT) utilizes short-chain acyl-CoAs (C2), carnitine octanoyltransferase (COT) prefers medium-chain (C8), and carnitine palmitoyltransferases (CPTs) act on long-chain substrates (C16) [1]. Hexanoylcarnitine, with its six-carbon chain, occupies a distinct functional niche that differs markedly from both shorter (e.g., acetylcarnitine, C2) and longer (e.g., octanoylcarnitine, C8) analogs. Its unique potency profile as an inhibitor of carnitine-acylcarnitine translocase (CACT) is a direct consequence of this chain length, as detailed in the quantitative evidence below [2].

Quantitative Differentiation vs. Closest Analogs


CACT Inhibition Potency Comparison

In a direct head-to-head comparison, (+)-hexanoylcarnitine is a far weaker inhibitor of carnitine-acylcarnitine translocase (CACT) than the longer-chain analog (+)-decanoylcarnitine. The study established unambiguous rank-order potency for five acylcarnitines [1].

Mitochondrial Transport Enzyme Inhibition CACT Assay

Biomarker Specificity in MCAD Deficiency

Urinary hexanoylcarnitine quantification demonstrates diagnostic utility for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. While both hexanoylcarnitine (C6) and octanoylcarnitine (C8) accumulate, their diagnostic performance differs. Octanoylcarnitine is the primary marker, but hexanoylcarnitine serves as a key confirmatory and secondary diagnostic metabolite [1]. Quantitation reveals considerable overlap in levels between MCAD patients and those on valproic acid or MCT diets, highlighting the need for precise, multi-analyte profiling rather than single-analyte substitution [2].

Clinical Metabolomics MCAD Deficiency Diagnostic Biomarker

Analytical Method Detection Limits

A capillary zone electrophoresis (CZE) method was validated for simultaneous determination of six carnitine compounds including hexanoyl-carnitine. The method achieved complete resolution of all analytes within 20 minutes, with established detection limits for procurement and method development reference [1].

Analytical Chemistry Method Validation Capillary Electrophoresis

Predictive Value in Type 2 Diabetes Mortality

Hexanoylcarnitine levels are significantly associated with and improve the prediction of all-cause mortality in patients with type 2 diabetes. This association distinguishes it from other acylcarnitines which may not show the same prognostic value [1].

Diabetes Research Mortality Prediction Metabolomics

Skeletal Muscle Toxicity Marker

Hexanoylcarnitine serves as a specific and easily detectable biomarker for rat skeletal muscle toxicity, differentiating it from other acylcarnitines that may reflect liver or cardiac injury. In metabolomic analysis, treatment with cerivastatin or TMPD induced a specific increase in hexanoylcarnitine in the rectus femoris muscle [1].

Toxicology Skeletal Muscle Biomarker Discovery

Application Scenarios for R&D


Mitochondrial Fatty Acid Oxidation Research

Use as a negative control or baseline compound in assays measuring CACT inhibition. Its negligible inhibitory activity (IC50 > 200 µM) contrasts sharply with decanoylcarnitine (IC50 ~ 5 µM), enabling precise mechanistic dissection of the carnitine shuttle [1].

Metabolomics & Newborn Screening Assays

Incorporate into multi-analyte panels for MCAD deficiency diagnosis. While octanoylcarnitine (C8) is the primary marker, hexanoylcarnitine (C6) provides essential confirmatory data to rule out false positives from diet or drug interferences [1][2].

Analytical Method Development & Validation

Utilize as a standard for developing and validating HPLC, LC-MS, or CE methods for acylcarnitine profiling. Established detection limits and chromatographic behavior support robust method development [1].

Preclinical Toxicology & Safety Assessment

Employ as a tissue-specific biomarker for skeletal muscle toxicity in rodent models. Its specific elevation in rectus femoris muscle following cerivastatin or TMPD treatment provides a targeted alternative to broader, less specific toxicity panels [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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